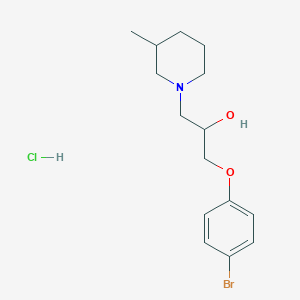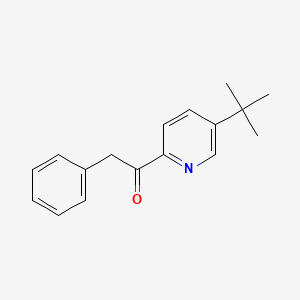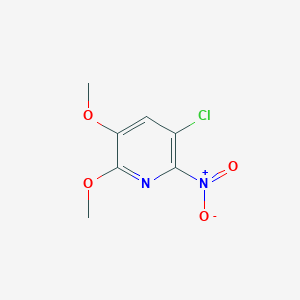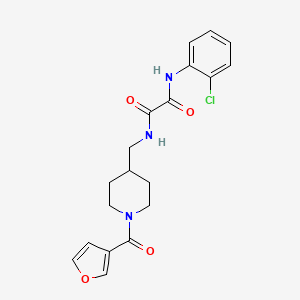
3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-2,7-naphthyridin-1-one is a chemical compound with the CAS Number: 858120-58-8 . It has a molecular weight of 148.16 and its IUPAC name is 3,4-dihydro [2,7]naphthyridin-1 (2H)-one .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include 3,4-Dihydro-2H-2,7-naphthyridin-1-one, has been a topic of interest in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for 3,4-Dihydro-2H-2,7-naphthyridin-1-one is 1S/C8H8N2O/c11-8-7-5-9-3-1-6 (7)2-4-10-8/h1,3,5H,2,4H2, (H,10,11) .Aplicaciones Científicas De Investigación
Inhibitors of Protein Tyrosine Kinases
7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been identified as potent inhibitors of protein tyrosine kinases, with selectivity towards c-Src. These compounds show promise in preventing phosphorylation of a model substrate by c-Src, FGF-1 receptor, and PDGF-β receptor enzymes, highlighting their potential in targeted cancer therapies (Thompson et al., 2000).
Tautomerism and Hydrogen Bond Studies
Naphthyridine derivatives exhibit interesting tautomerism and can form multiple hydrogen bonds, which is significant for understanding molecular interactions in various chemical and biological processes. The study of 2,7-disubstituted 1,8-naphthyridines has provided insights into the behavior of such compounds in solution and solid states, beneficial for developing new materials and drugs (Alvarez-Rúa et al., 2004).
c-Met Kinase Inhibition
The 1,6-naphthyridine motif has been used to develop a new class of c-Met kinase inhibitors, showcasing the versatility of this scaffold in medicinal chemistry. By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, researchers have discovered compounds with significant activity against c-Met kinase, indicating their potential in treating cancer (Wang et al., 2013).
Fluorescent Ion Sensors
3-Hydroxy-4-pyridinone/naphthalene conjugates synthesized using 3,4-Dihydro-2H-2,7-naphthyridin-1-one hydrochloride have been explored for their fluorescent properties, making them suitable for use as ion sensors. The distinct fluorescent behaviors of these conjugates, particularly in the presence of various metal ions, underscore their potential application in sensing technologies (Silva et al., 2010).
Coordination Polymers and Water Oxidation
A study on Ru complexes incorporating the 1,6-naphthyridine framework has demonstrated the potential of these compounds in catalyzing water oxidation, a crucial reaction for sustainable energy production. The synthesis and characterization of these complexes offer insights into designing more efficient catalysts for water-splitting reactions (Zong & Thummel, 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 and H320 , which indicate that it may be harmful if swallowed and causes eye irritation, respectively. The precautionary statements are P202, P261, and P280 , which advise not to handle until all safety precautions have been read and understood, to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection, respectively.
Direcciones Futuras
The development of methods for the synthesis of 1,8-naphthyridines, including 3,4-Dihydro-2H-2,7-naphthyridin-1-one, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The compound has diverse biological activities and photochemical properties , and it finds use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, it’s likely that research into this compound and its derivatives will continue in the future.
Propiedades
IUPAC Name |
3,4-dihydro-2H-2,7-naphthyridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h1,3,5H,2,4H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAHUBNZQZCFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)
![ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2687297.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide](/img/structure/B2687298.png)


![4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide](/img/structure/B2687306.png)
